3-(3-Bromopropyl)-4-fluorobenzotrifluoride
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Overview
Description
3-(3-Bromopropyl)-4-fluorobenzotrifluoride is an organic compound that features a bromopropyl group attached to a fluorobenzotrifluoride core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-4-fluorobenzotrifluoride typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorobenzotrifluoride derivative is reacted with a bromopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-4-fluorobenzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and elimination reactions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while elimination reactions typically produce alkenes.
Scientific Research Applications
3-(3-Bromopropyl)-4-fluorobenzotrifluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3-(3-Bromopropyl)-4-fluorobenzotrifluoride exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents and MAO-B inhibitors.
Benzyl 3-bromopropyl ether: Applied in the preparation of various organic compounds.
1-Bromo-3-chloropropane: Utilized as a phase separation reagent for RNA isolation.
Uniqueness
3-(3-Bromopropyl)-4-fluorobenzotrifluoride is unique due to the presence of both a bromopropyl group and a fluorobenzotrifluoride core. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C10H9BrF4 |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4/c11-5-1-2-7-6-8(10(13,14)15)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
OLZPYQDCWLVFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCCBr)F |
Origin of Product |
United States |
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